3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid
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Overview
Description
3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which can then be further processed to yield the desired compound.
Industrial Production Methods: Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular proteins. Molecular docking studies have shown that benzothiazole derivatives can bind to target proteins and disrupt their normal function, leading to various biological effects .
Comparison with Similar Compounds
Benzothiazole: A parent compound with a similar structure but lacking the propanoic acid group.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
6-Nitrobenzothiazole: A derivative with a nitro group at the 6-position.
Uniqueness: 3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid is unique due to its specific structural features, such as the presence of the propanoic acid group and the dimethyl substitution. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H13NO2S |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H13NO2S/c1-12(2,11(14)15)7-10-13-8-5-3-4-6-9(8)16-10/h3-6H,7H2,1-2H3,(H,14,15) |
InChI Key |
CQYLELPHOKTQJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NC2=CC=CC=C2S1)C(=O)O |
Origin of Product |
United States |
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